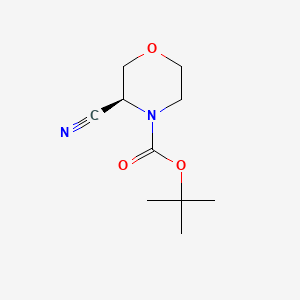

(S)-N-Boc-3-cyanomorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-cyanomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBSEJKNKHZYKD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657775 | |

| Record name | tert-Butyl (3S)-3-cyanomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257856-86-2 | |

| Record name | tert-Butyl (3S)-3-cyanomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-Boc-3-cyanomorpholine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties. Its inherent polarity, conferred by the oxygen and nitrogen heteroatoms, often enhances aqueous solubility and can improve pharmacokinetic profiles.[1] The introduction of a nitrile group at the 3-position, combined with the stereochemical control offered by the (S)-configuration and the versatile Boc protecting group, makes (S)-N-Boc-3-cyanomorpholine a highly strategic building block for the synthesis of complex and biologically active molecules.

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not widely published, underscoring its status as a specialized research chemical. However, based on the analysis of its constituent functional groups and data from closely related analogs, a reliable profile can be constructed.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale & Expert Commentary |

| Molecular Formula | C₁₀H₁₆N₂O₃ | Derived from the structure. |

| Molecular Weight | 212.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid or oil | Typical for Boc-protected amines of this molecular weight. The physical state at room temperature can be influenced by purity. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | The Boc group increases lipophilicity, while the morpholine ring and nitrile group contribute some polarity. |

| Melting Point | Not available | Expected to be a relatively low-melting solid or a viscous oil. |

| Boiling Point | Not available | Decomposition may occur at elevated temperatures under atmospheric pressure. |

| CAS Number | 518047-40-0 (for the racemate)[2] | A specific CAS number for the (S)-enantiomer is not readily available in public databases, suggesting its novelty or specialized use. |

Spectroscopic Characterization: A Predictive Analysis

A full, validated set of spectroscopic data for this compound is not publicly available. However, a detailed prediction based on known spectral data of analogous compounds can be made.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chiral center and the conformational flexibility of the morpholine ring.

-

Boc Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group will appear around δ 1.4-1.5 ppm.

-

Morpholine Ring Protons: The protons on the morpholine ring will appear as a series of complex multiplets in the region of δ 3.0-4.5 ppm. The proton at the C3 position, being adjacent to the electron-withdrawing cyano group, is expected to be shifted downfield. The presence of the Boc group can lead to broadened signals due to restricted rotation around the N-C(O) bond.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework.

-

Boc Group: The quaternary carbon and the methyl carbons of the Boc group are expected to resonate around δ 80-81 ppm and δ 28 ppm, respectively.[3]

-

Cyano Group: The nitrile carbon will appear as a characteristic signal in the downfield region of the spectrum, typically around δ 115-120 ppm.

-

Morpholine Ring Carbons: The carbons of the morpholine ring will resonate in the range of δ 40-70 ppm. The C3 carbon, attached to the nitrile, will be significantly shifted compared to an unsubstituted morpholine.[3]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups.

-

Nitrile (C≡N): A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ for the aliphatic nitrile.[2][]

-

Carbonyl (C=O): A strong absorption band for the urethane carbonyl of the Boc group will be present around 1680-1700 cm⁻¹.

-

C-O-C Stretch: The ether linkage of the morpholine ring will exhibit a strong C-O-C stretching vibration in the fingerprint region, typically around 1100 cm⁻¹.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In positive ion mode, the molecule is expected to be observed as its protonated molecular ion [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

-

Fragmentation: A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[5]

Synthesis and Manufacturing Principles

Proposed Synthetic Workflow

The synthesis would likely proceed through a multi-step sequence, starting from a chiral precursor to establish the desired stereochemistry at the C3 position.

Sources

- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 2. jk-sci.com [jk-sci.com]

- 3. rsc.org [rsc.org]

- 5. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from (S)-N-Boc-3-cyanomorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Boc-3-cyanomorpholine is a versatile chiral building block of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure found in numerous approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1] The nitrile group at the C-3 position, along with the stereocenter, offers a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse and complex pharmaceutical intermediates. This guide provides an in-depth exploration of three principal synthetic pathways originating from this compound: nitrile reduction to a primary amine, nitrile hydrolysis to a carboxylic acid, and Grignard addition to form a ketone. Each section explains the chemical causality behind the protocols and furnishes detailed, field-tested procedures for laboratory application.

Introduction: The Strategic Value of this compound

The morpholine ring is a cornerstone in modern drug design, often incorporated to serve as a scaffold, enhance potency through specific molecular interactions, or modulate pharmacokinetic profiles.[2] Its non-planar, flexible conformation and the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom (when deprotected) allow it to engage in various biological interactions and improve properties like brain permeability.[1]

This compound emerges as a particularly strategic starting material for several reasons:

-

Pre-installed Chirality: The (S)-stereocenter is crucial for achieving stereospecific interactions with biological targets, a fundamental requirement for modern pharmaceuticals.

-

Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the morpholine nitrogen under a wide range of reaction conditions (e.g., reduction, organometallic addition) but can be cleanly removed under acidic conditions without affecting other functional groups.

-

Versatile Nitrile Handle: The nitrile (cyano) group is a synthetic linchpin. It is relatively stable but can be selectively transformed into other critical functional groups, including primary amines, carboxylic acids, and ketones, unlocking access to a vast chemical space.

This document details the practical execution of these key transformations to generate high-value pharmaceutical intermediates.

Core Synthetic Pathways

The strategic utility of this compound is best demonstrated through its conversion into three key intermediates. These intermediates serve as direct precursors for coupling reactions common in pharmaceutical synthesis, such as amide bond formation, reductive amination, and the construction of more complex heterocyclic systems.

Figure 1: Key synthetic transformations of this compound.

Pathway I: Catalytic Reduction to (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

The reduction of a nitrile to a primary amine is a cornerstone transformation in medicinal chemistry, providing a nucleophilic handle for subsequent elaboration, for instance, in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[3][] Catalytic hydrogenation is often the method of choice in an industrial setting due to its high efficiency, cleaner reaction profiles, and avoidance of metal hydride waste streams.

Causality and Experimental Rationale:

-

Catalyst: Raney® Nickel is a highly active hydrogenation catalyst for nitriles. Its porous structure provides a large surface area for the reaction. The presence of ammonia or a basic medium is critical to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the newly formed primary amine.[5]

-

Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the starting material and hydrogen gas.

-

Pressure and Temperature: Hydrogen pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. A slightly elevated temperature (25-50 °C) provides sufficient activation energy without promoting side reactions.[6]

Protocol 3.1: Catalytic Hydrogenation of this compound

Figure 2: Workflow for catalytic hydrogenation of the nitrile.

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| This compound | 212.25 | 10.0 | 2.12 g | Starting Material |

| Raney® Nickel (50% slurry in water) | - | - | ~0.4 g (20 wt%) | Catalyst |

| Ethanol (anhydrous) | 46.07 | - | 50 mL | Solvent |

| Ammonia (7 N in Methanol) | 17.03 | - | 2 mL | Byproduct Suppressant |

| Hydrogen Gas (H₂) | 2.02 | - | 50-100 psi | Reducing Agent |

| Celite® 545 | - | - | As needed | Filter Aid |

Step-by-Step Procedure:

-

Vessel Charging: To a suitable high-pressure hydrogenation vessel, add this compound (2.12 g, 10.0 mmol).

-

Add ethanol (50 mL) and the ammoniacal methanol solution (2 mL).

-

Catalyst Addition: Under a stream of inert gas (N₂ or Argon), carefully add the Raney® Nickel slurry (~0.4 g). Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.

-

Reaction Setup: Seal the reaction vessel securely. Purge the vessel by pressurizing with nitrogen (to ~50 psi) and venting three times. Repeat the purge cycle three times with hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (50-100 psi) and begin vigorous stirring. Heat the mixture to 25-50 °C.

-

Monitoring: Monitor the reaction progress by periodically taking samples (after safely venting and purging) and analyzing via TLC or LC-MS until the starting material is consumed (typically 6-16 hours).

-

Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional ethanol (2 x 10 mL). Caution: Do not allow the filter cake to dry. Quench the catalyst-containing Celite® pad immediately with copious amounts of water.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, which is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by silica gel chromatography.

Pathway II: Hydrolysis to (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid

Hydrolysis of the nitrile group provides direct access to the corresponding carboxylic acid, a versatile intermediate for forming amide bonds, esters, or other acid derivatives.[7] This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for Boc-protected substrates to avoid premature deprotection of the nitrogen.

Causality and Experimental Rationale:

-

Reagent: Sodium hydroxide (NaOH) is a strong base that attacks the electrophilic carbon of the nitrile. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed under the reaction conditions to the carboxylate salt.[8]

-

Solvent System: A mixture of water and a co-solvent like ethanol is used to ensure solubility of both the organic substrate and the inorganic base.

-

Temperature: Heating under reflux is necessary to overcome the high activation energy required for nitrile hydrolysis, which is a relatively slow process.[8]

-

Acidification: After hydrolysis, the product exists as the sodium carboxylate salt. Careful acidification with an acid like HCl is required to protonate the carboxylate and precipitate the desired carboxylic acid product. The pH must be carefully controlled to avoid cleavage of the acid-labile Boc group.

Protocol 4.1: Basic Hydrolysis of this compound

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| This compound | 212.25 | 10.0 | 2.12 g | Starting Material |

| Sodium Hydroxide (NaOH) | 40.00 | 40.0 | 1.60 g | Hydrolysis Reagent |

| Ethanol | 46.07 | - | 25 mL | Co-solvent |

| Deionized Water | 18.02 | - | 25 mL | Solvent |

| Hydrochloric Acid (1 M HCl) | 36.46 | - | As needed | Acidification Agent |

| Ethyl Acetate | 88.11 | - | 3 x 30 mL | Extraction Solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (2.12 g, 10.0 mmol) in ethanol (25 mL).

-

Add a solution of sodium hydroxide (1.60 g, 40.0 mmol) in water (25 mL).

-

Hydrolysis: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

-

Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath to 0-5 °C.

-

Slowly add 1 M HCl dropwise with vigorous stirring to acidify the mixture to a pH of ~3-4. A white precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 30 mL).

-

Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Pathway III: Grignard Reaction to Ketone Intermediates

The reaction of nitriles with organometallic reagents, such as Grignard reagents, is a powerful method for carbon-carbon bond formation, leading to ketone intermediates after acidic workup.[2] These ketones are valuable precursors for synthesizing various pharmacophores, including inhibitors of enzymes like DPP-4 or agonists for receptors like GLP-1.[9][10]

Causality and Experimental Rationale:

-

Reagent: An aryl or alkyl magnesium bromide (Grignard reagent) acts as a strong nucleophile, attacking the electrophilic nitrile carbon. This forms a magnesium salt of an imine intermediate.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. Grignard reagents react violently with protic solvents like water or alcohols.

-

Temperature Control: The initial addition is typically performed at 0 °C to control the exothermicity of the reaction. The reaction is then allowed to warm to room temperature or gently heated to ensure completion.[11]

-

Work-up: A crucial step is the acidic workup. The addition of aqueous acid (like NH₄Cl or dilute HCl) hydrolyzes the intermediate imine-magnesium complex to the desired ketone. This step must be performed carefully at low temperatures.[2]

Protocol 5.1: Grignard Addition to this compound

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| This compound | 212.25 | 10.0 | 2.12 g | Starting Material |

| Phenylmagnesium Bromide (3.0 M in Et₂O) | ~181.31 | 12.0 | 4.0 mL | Nucleophile |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Solvent |

| Saturated Aqueous NH₄Cl | 53.49 | - | 30 mL | Quenching Agent |

| Ethyl Acetate | 88.11 | - | 3 x 30 mL | Extraction Solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (2.12 g, 10.0 mmol) in anhydrous THF (50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Grignard Addition: Add the phenylmagnesium bromide solution (4.0 mL, 12.0 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction by TLC for the consumption of the starting nitrile.

-

Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL) dropwise to quench the reaction. Caution: The quench can be exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-tert-butyl 3-benzoylmorpholine-4-carboxylate.

Conclusion

This compound is a high-potential building block for pharmaceutical synthesis. The protocols detailed herein provide reliable and scalable methods for converting its versatile nitrile handle into primary amines, carboxylic acids, and ketones. These key intermediates are primed for incorporation into a wide array of drug discovery programs, particularly those targeting therapeutic areas where the morpholine scaffold is known to impart favorable properties. The provided explanations for the experimental choices are intended to empower researchers to not only apply these protocols but also to adapt and troubleshoot them for their specific synthetic targets.

References

-

Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662-3665. [Link][7]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][12]

-

Zarudnitskii, E. V., & Grygorenko, O. O. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 1243–1264. [Link][13]

-

Badorrey, R., et al. (2011). Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N-Acylated β-Amino Alcohols – Reaction Optimisation by a Design of Experiment Approach. Advanced Synthesis & Catalysis, 353(14-15), 2705-2716. [Link][5]

-

Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link][8]

-

Costantino, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 741-759. [Link][1][2]

-

Wang, F., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5723. [Link]

-

Chow, S. L., et al. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-530. [Link][11]

-

Szelestey, B., & Forró, E. (2011). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 22(11), 1201-1207. [Link]

-

Chen, P., et al. (2016). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 59(21), 9838-9848. [Link][14]

-

Sever, B., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5003. [Link][10]

-

Pop, F. M., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(16), 4983. [Link][3]

-

CNIPA. (2024). Preparation method of GLP-1 receptor agonist Orforglipron. Google Patents. [9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN117964617A - Preparation method of GLP-1 receptor agonist Orforglipron - Google Patents [patents.google.com]

- 10. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Coupling Reactions with (S)-N-Boc-3-cyanomorpholine

Introduction: The Strategic Value of (S)-N-Boc-3-cyanomorpholine in Medicinal Chemistry

The morpholine scaffold is a privileged structure in modern drug discovery, prized for conferring favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] The strategic introduction of substituents onto the morpholine ring allows for the fine-tuning of a molecule's interaction with biological targets. This compound emerges as a particularly valuable building block for several key reasons:

-

Chiral Scaffold: The fixed (S)-stereochemistry provides a defined three-dimensional vector for exploring chiral recognition at the target binding site.

-

Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the stable storage and handling of the morpholine unit while enabling its participation in a variety of coupling reactions after a straightforward deprotection step.[3][4]

-

Versatile Cyano Group: The nitrile (cyano) functionality is not merely a placeholder. It is a versatile chemical handle that can be transformed into other critical functional groups, such as amines (via reduction) or carboxylic acids (via hydrolysis). Furthermore, its electron-withdrawing nature significantly influences the reactivity of the morpholine ring.[5][6]

This guide provides a detailed experimental framework for utilizing this compound in one of the most powerful C-N bond-forming reactions in the medicinal chemist's toolkit: the Palladium-catalyzed Buchwald-Hartwig amination.[7][8] We will delve into the scientific rationale behind the chosen protocol, offer a step-by-step experimental procedure, and provide insights for troubleshooting and optimization.

Scientific Rationale and Mechanistic Considerations

The primary application of this compound in coupling reactions involves the initial deprotection of the Boc group to liberate the secondary amine, which then serves as the nucleophilic partner.

Step 1: N-Boc Deprotection

The Boc group is reliably cleaved under acidic conditions.[4] A common and effective method involves treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM).

-

Causality of Choice: Strong acids protonate the carbonyl oxygen of the carbamate, facilitating the collapse of the protecting group into gaseous isobutylene and carbon dioxide, leaving the desired amine salt. This process is typically clean and high-yielding. The resulting amine salt is often used directly in the subsequent coupling step to improve its stability and ease of handling. Mild deprotection methods can also be employed if acid-sensitive functional groups are present elsewhere in the molecule.[9][10]

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl (or heteroaryl) halide or triflate.[7][11] The general catalytic cycle involves three key steps: oxidative addition, ligand association/dissociation and amine coordination, and reductive elimination.[12]

Critical Considerations for Coupling with 3-Cyanomorpholine:

-

Nucleophilicity of the Amine: The electron-withdrawing cyano group at the C3 position will decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to unsubstituted morpholine. This is a critical factor that must be overcome.

-

Choice of Catalyst and Ligand: To compensate for the reduced nucleophilicity of the amine, a highly active catalyst system is required. This typically involves a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are excellent choices as they promote both the oxidative addition and the final reductive elimination steps, which can be rate-limiting.[12][13]

-

Choice of Base: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used. The base serves two purposes: to deprotonate the amine salt (if used directly from the deprotection step) and to facilitate the formation of the key palladium-amido complex from the palladium-halide intermediate.[14]

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All palladium catalysts and phosphine ligands are air- and moisture-sensitive to varying degrees and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: N-Boc Deprotection of this compound

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under ambient atmosphere.

-

Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add TFA (5-10 equiv) dropwise. Rationale: The reaction is exothermic; slow addition at 0 °C helps control the reaction temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup (for isolation of the free amine): a. Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Redissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases (pH > 8). Caution: CO₂ evolution can cause foaming. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer with DCM (2 x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-3-cyanomorpholine. The crude product is often used directly in the next step.

-

Workup (for direct use as the TFA salt): a. Concentrate the reaction mixture to dryness under reduced pressure. b. The resulting residue, (S)-3-cyanomorpholine trifluoroacetate salt, can be carried forward directly into the coupling reaction, accounting for the need for additional base.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials & Equipment:

-

(S)-3-cyanomorpholine (or its TFA salt) (1.2-1.5 equiv)

-

Aryl or heteroaryl halide/triflate (Ar-X) (1.0 equiv)

-

Palladium precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)

-

Phosphine Ligand: e.g., XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Base: Sodium tert-butoxide (NaOtBu)

-

Anhydrous solvent: Toluene or 1,4-Dioxane

-

Schlenk flask or sealed reaction vial, magnetic stirrer, stir bar, inert gas (Argon or Nitrogen) supply

| Parameter | Recommended Condition | Rationale / Notes |

| Amine Equiv. | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion. |

| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ. Both are effective.[15] |

| Ligand | XPhos (2-4 mol% for Pd₂(dba)₃; 4-8 mol% for Pd(OAc)₂) | A highly active, bulky, electron-rich ligand is crucial to overcome the lower nucleophilicity of the amine. |

| Base | NaOtBu (1.4 - 2.0 equiv) | A strong, non-nucleophilic base is required. Use >2.0 equiv if starting from the TFA salt. |

| Solvent | Toluene or 1,4-Dioxane (anhydrous) | These are common, high-boiling aprotic solvents for this reaction. Ensure they are rigorously dried. |

| Temperature | 80 - 110 °C | Higher temperatures are often necessary to drive the coupling with less reactive amines or aryl chlorides. |

| Concentration | 0.1 - 0.5 M | A typical concentration range for efficient coupling. |

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere of argon, add the aryl halide (1.0 equiv), palladium precursor, and phosphine ligand.

-

Reagent Addition: Add the (S)-3-cyanomorpholine (or its salt) and the base (NaOtBu). Note: If any reagent is a solid, add them in this order before the solvent. If the amine is a liquid, it can be added after the solvent.

-

Solvent Addition: Add anhydrous toluene or dioxane via syringe.

-

Degassing (Optional but Recommended): Subject the mixture to three cycles of vacuum/argon backfill to ensure all oxygen is removed.

-

Heating: Seal the vessel and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 4-24 hours).

-

Workup: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent such as ethyl acetate or DCM. c. Carefully quench with water or saturated aqueous ammonium chloride (NH₄Cl). d. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with the dilution solvent. e. Transfer the filtrate to a separatory funnel, wash with water and then brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst system. 2. Insufficiently strong base or wet reagents/solvent. 3. Amine is too weakly nucleophilic for the chosen conditions. | 1. Switch to a more active ligand (e.g., from XPhos to BrettPhos). Use a pre-catalyst complex. 2. Ensure base is fresh and solvents are anhydrous. 3. Increase reaction temperature. Switch to a stronger base like LHMDS. |

| Formation of Hydrodehalogenated Byproduct | Competing reaction pathway where the aryl halide is reduced. | This can be promoted by moisture. Ensure anhydrous conditions. A different ligand/base combination may also suppress this pathway. |

| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Lability of the α-cyano group under strongly basic conditions. | 1. Run the reaction at a lower temperature for a longer time. 2. Consider a weaker, but still effective, base like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst system and longer reaction times. |

| Difficult Purification | Residual phosphine ligand or its oxide. | Flush the silica gel column with a non-polar solvent (e.g., hexanes) before eluting the product. A wash with a dilute acid solution can sometimes help remove the basic ligand. |

Conclusion

This compound is a high-value building block for creating structurally complex and diverse molecules for drug discovery. While the presence of the α-cyano group presents a challenge due to its electron-withdrawing nature, this can be successfully overcome by employing a robust and highly active palladium catalyst system, such as one utilizing a biarylphosphine ligand like XPhos. The protocols and rationale presented in this guide provide a solid, field-proven foundation for researchers to confidently incorporate this versatile scaffold into their synthetic programs, enabling the exploration of novel chemical space.

References

- BenchChem. (2025). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH.

- Graeff, D. P., Sims, N. J., Savage, Q. R., Jackson, R. K., III, Jackson, A. C., Lawson, D. M., Wixom, M. R., & Wood, J. L. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61–83.

- Zhang, Y., et al. (2021). Catalytic Cyanation of C–N Bonds with CO2/NH3. Journal of the American Chemical Society.

- Vidal, J., et al. (1999). Electrophilic amination: preparation and use of N-Boc-3-(4-cyanophenyl)oxaziridine, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry.

- Life Chemicals. (2021). Expand your building block collection with our C-Substituted Morpholines.

-

Pereira, V. R. D., et al. (2025). Pyrrolo[2,1‐f][3][16][17]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. European Journal of Organic Chemistry.

- Verma, S., Singh, V., Jat, J. L., & Tiwari, B. (2024). The use of N-Boc-O-tosylhydroxylamine enables a mild and selective in situ generation of oximes derived from enones. The Journal of Organic Chemistry, 89, 8201-8207.

- Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.

- Rakshit, A., Dhara, H. N., Sahoo, A. K., & Patel, B. K. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry–An Asian Journal, e202200792.

- Teye, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Macmillan Group. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization.

- Royal Society of Chemistry. (2025). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews.

-

Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

- Beilstein Journals. (2015). Recent advances in intramolecular C–O/C–N/C–S bond formation via C–H functionalization. Beilstein Journal of Organic Chemistry.

- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.

- Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.

- Tiwari, B., et al. (2022). Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source. Journal of Organic Chemistry.

- Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Mini reviews in medicinal chemistry, 16(15), 1185–1194.

- Hartwig, J. F. (2008). Palladium‐Catalyzed Amination of Aryl Halides. In Modern Arene Chemistry (pp. 1051-1096).

- Xia, M., Moussa, Z., & Judeh, Z. M. A. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5285.

- Green Chemistry. (n.d.). BORIS Portal.

- Guchhait, S. K., et al. (2007).

- Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 394-434.

- Royal Society of Chemistry. (2023). NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. Chemical Society Reviews.

- National Institutes of Health. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. PubMed Central.

- Kamal, A., et al. (2015). The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-Targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents. Journal of Medicinal Chemistry.

- Reddy, P. G., et al. (2007). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

- Varma, S., et al. (2018). Coupling of amines with polyglucuronic acid: Evidence for amide bond formation.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- Kashani, S. K., & Jessiman, J. E. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters.

- MDPI. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules.

-

Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

- Insuasty, B., et al. (2015).

- Organic Syntheses. (2018).

- Wiley Analytical Science. (2019).

- Royal Society of Chemistry. (2021). Nitriles as radical acceptors in radical cascade reactions. Organic Chemistry Frontiers.

-

Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

- National Institutes of Health. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. PubMed Central.

Sources

- 1. Amide synthesis by C-N coupling, hydrolysis, oxidation [organic-chemistry.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. orgsyn.org [orgsyn.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitriles as radical acceptors in radical cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Organic chemistry - Wikipedia [en.wikipedia.org]

- 12. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds [mdpi.com]

- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Boc Protection of 3-Cyanomorpholine

Welcome to the technical support guide for the N-Boc protection of 3-cyanomorpholine. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the specific challenges associated with protecting this electron-deficient heterocyclic amine. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this crucial synthetic step.

The tert-butyloxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in modern organic synthesis, prized for its stability to a wide range of reaction conditions and its straightforward, acid-labile removal.[1][2] However, the successful installation of the Boc group is highly dependent on the nucleophilicity of the amine substrate.[2] In the case of 3-cyanomorpholine, the powerfully electron-withdrawing nature of the adjacent nitrile group significantly deactivates the secondary amine, making it a less potent nucleophile. This can lead to sluggish reactions, incomplete conversions, and the need for carefully optimized conditions compared to the protection of simple alkylamines.

This guide provides field-tested insights and solutions to common problems encountered during this specific transformation.

Reaction Fundamentals: The "Why" Behind the Protocol

Understanding the mechanism is key to effective troubleshooting. The Boc protection of an amine is a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[3] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This anion is unstable and decomposes to carbon dioxide and the tert-butoxide anion, which is basic enough to deprotonate the newly formed carbamate, driving the reaction forward.[2][3]

Caption: General mechanism for Boc protection of a secondary amine.

Troubleshooting Guide

This section addresses the most common issues encountered when attempting to protect 3-cyanomorpholine.

Question: My reaction is extremely slow or shows no conversion to the product, even after several hours. What is the primary cause?

Answer: The most likely culprit is the reduced nucleophilicity of the morpholine nitrogen. The cyano group at the 3-position is strongly electron-withdrawing via the inductive effect, pulling electron density away from the nitrogen atom and making it a weaker nucleophile. Standard conditions that work for simple amines like morpholine or piperidine will often fail or be impractically slow for this substrate.

-

Causality: A less nucleophilic amine attacks the (Boc)₂O electrophile at a much slower rate. A standard, non-nucleophilic base like triethylamine (Et₃N) may not be sufficient to facilitate the reaction effectively.

-

Solution: You need to enhance the reactivity of the system.

-

Introduce a Nucleophilic Catalyst: Add a catalytic amount (0.05-0.2 equivalents) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with (Boc)₂O to form a highly reactive N-Boc-DMAP intermediate. This intermediate is a much more potent acylating agent and is more readily attacked by the deactivated 3-cyanomorpholine.[4]

-

Increase Temperature: Gently heating the reaction to 40-50 °C can significantly increase the reaction rate without causing significant decomposition of the (Boc)₂O reagent.[1] Monitor for side product formation at elevated temperatures.

-

Question: I'm seeing incomplete conversion, with significant starting material remaining even with DMAP and heat. How can I push the reaction to completion?

Answer: If the reaction has stalled, it could be an issue of reagent stoichiometry or the choice of base and solvent.

-

Causality: The reaction may have reached an equilibrium, or the base may not be strong enough to effectively neutralize the proton generated on the nitrogen, which can inhibit the reaction.

-

Solutions:

-

Increase (Boc)₂O Equivalents: For deactivated amines, using a larger excess of Boc anhydride (1.5-2.0 equivalents) can help drive the reaction to completion according to Le Châtelier's principle.

-

Switch to a Stronger Base/Different Solvent System: Triethylamine (pKa of conjugate acid ≈ 10.7) is a common but relatively weak organic base. Switching to a biphasic system using a stronger inorganic base can be highly effective. A system of Dichloromethane (DCM) or Tetrahydrofuran (THF) with aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) often provides excellent results. The inorganic base remains in the aqueous layer and efficiently neutralizes the protonated product as it forms, preventing the reverse reaction.[1]

-

Question: My TLC/LC-MS analysis shows a new, less polar spot that isn't my desired product. What could this be?

Answer: With certain catalysts, particularly DMAP, you can sometimes observe the formation of a di-Boc protected species, although this is more common with primary amines.[4] However, a more likely side product could arise from reactions involving the nitrile group under overly harsh conditions, though this is less common. The most probable side product is the result of double acylation if any primary amine impurities are present.

-

Causality: The use of a highly reactive acylating system (e.g., (Boc)₂O/DMAP) can sometimes lead to over-reaction.[4]

-

Solution:

-

Control DMAP Stoichiometry: Use only a catalytic amount of DMAP (e.g., 0.1 eq). Using a full equivalent can accelerate side reactions.

-

Purify Starting Material: Ensure your 3-cyanomorpholine starting material is pure and free from other amine contaminants.

-

Purification: This side product can typically be separated from the desired mono-Boc product by standard silica gel column chromatography.

-

Question: The work-up is messy, and I'm struggling with emulsions during the extraction. How can I achieve a clean isolation?

Answer: Emulsions often form when using biphasic systems, especially with heterocyclic compounds that may have some solubility in both aqueous and organic layers.

-

Causality: Insufficient phase separation due to the amphiphilic nature of intermediates or products.

-

Solutions:

-

Add Brine: During the work-up, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, forcing more of your organic product into the organic phase and helping to break up emulsions.

-

Use a Different Solvent: If you are using DCM and experiencing issues, try switching to a less dense, water-immiscible solvent like ethyl acetate (EtOAc).

-

Filter Through Celite: If a persistent emulsion forms, filtering the entire biphasic mixture through a pad of Celite® can often help to break it.

-

Caption: A decision-making workflow for troubleshooting the reaction.

Frequently Asked Questions (FAQs)

Q: What is the best choice of base for protecting 3-cyanomorpholine? A: For this deactivated amine, a simple tertiary amine base like Et₃N may be insufficient. The optimal choice depends on your solvent system.

-

In Aprotic Solvents (DCM, THF, MeCN): A combination of Et₃N (1.5 eq) with catalytic DMAP (0.1 eq) is a very effective starting point.

-

In Biphasic Systems (DCM/H₂O): An inorganic base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) (2.0 eq) is superior as it irreversibly neutralizes the acid formed.

Q: Which solvent system is recommended? A: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they solubilize both the starting material and the (Boc)₂O reagent well.[1] A biphasic DCM/water system is also highly recommended, especially when using an inorganic base.[1]

Q: How many equivalents of (Boc)₂O should I use? A: Due to the lower reactivity of 3-cyanomorpholine, it is advisable to use a slight excess of the Boc anhydride. A good starting point is 1.2 to 1.5 equivalents . This helps to ensure the reaction goes to completion in a reasonable timeframe.

Q: How do I properly monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method.

-

Stain: Use a potassium permanganate (KMnO₄) stain. The starting amine will show up as a yellowish spot, while the Boc-protected product, being a carbamate, is generally unreactive to KMnO₄ and will not show up or will be very faint. This contrast is an excellent indicator of conversion.

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes) is a good starting point for your mobile phase. The product will be significantly less polar (higher Rf) than the starting amine.

Q: Is purification by column chromatography always necessary? A: Not always, but it is highly recommended for ensuring high purity. If the reaction goes to completion cleanly (as judged by TLC or ¹H NMR of the crude material), a simple aqueous work-up followed by evaporation may be sufficient. However, any unreacted (Boc)₂O or side products will necessitate chromatographic purification. Excess (Boc)₂O can sometimes be removed by sublimation under high vacuum.[5]

Experimental Protocols

Protocol 1: Standard Conditions (Initial Attempt)

-

Dissolve 3-cyanomorpholine (1.0 eq) in Dichloromethane (DCM, 0.2 M).

-

Add triethylamine (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor by TLC for the disappearance of starting material.

Expected Outcome: This protocol will likely result in a slow and incomplete reaction, serving as a baseline to demonstrate the need for optimization.

Protocol 2: Optimized Conditions for 3-Cyanomorpholine

-

Dissolve 3-cyanomorpholine (1.0 eq) in Dichloromethane (DCM, 0.2 M).

-

Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq).

-

Add triethylamine (1.5 eq).

-

Stir the reaction at room temperature for 4-8 hours (or warm to 40 °C to accelerate).

-

Monitor the reaction by TLC (30% EtOAc/Hexanes, KMnO₄ stain).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash sequentially with 1M HCl (to remove Et₃N and DMAP), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography if necessary.

Expected Outcome: This optimized protocol should lead to a significantly higher conversion rate and yield in a much shorter reaction time.

Optimization Parameters Summary

| Parameter | Standard Condition | Optimized Condition for 3-Cyanomorpholine | Rationale for Change |

| (Boc)₂O | 1.1 - 1.2 eq | 1.5 - 2.0 eq | Drives the reaction of a deactivated substrate to completion. |

| Base | Triethylamine (Et₃N) | Et₃N w/ cat. DMAP or aq. Na₂CO₃/NaOH | DMAP acts as a nucleophilic catalyst; stronger bases prevent reaction stalling.[4] |

| Solvent | DCM or THF | DCM, THF, or biphasic DCM/H₂O | Biphasic system allows for use of efficient inorganic bases.[1] |

| Temperature | 0 °C to Room Temp | Room Temp to 40 °C | Overcomes the higher activation energy for the less nucleophilic amine.[1] |

| Time | 12 - 24 h | 2 - 8 h | Optimized conditions lead to a much faster reaction rate. |

References

-

Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]

-

Master Organic Chemistry. "Amine Protection and Deprotection." Available at: [Link]

-

Chemistry Steps. "Boc Protecting Group for Amines." Available at: [Link]

-

Gunnar, I. "Dual protection of amino functions involving Boc." RSC Advances, 2013, 3, 13321-13335. Available at: [Link]

-

O'Donnell, J. et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 2024. Available at: [Link]

-

MH Chem. "Amine Boc protection-Mechanism and Reaction Setup." YouTube, 2022. Available at: [Link]

-

Chemtips. "Reactions that Work: Boc Protection." WordPress.com, 2012. Available at: [Link]

-

Hebei Boze Chemical Co., Ltd. "BOC Protection and Deprotection." Available at: [Link]

-

Wang, J. et al. "'Click-like' Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development." Journal of Nuclear Medicine, 2017, 58 (supplement 1), 1435. Available at: [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. chemtips.wordpress.com [chemtips.wordpress.com]

Technical Support Center: Scaling Up the Synthesis of (S)-N-Boc-3-cyanomorpholine

Welcome to the technical support center for the synthesis of (S)-N-Boc-3-cyanomorpholine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important chiral building block. Our focus is on ensuring chemical integrity, stereochemical purity, and operational safety.

I. Synthetic Workflow Overview

The scalable synthesis of this compound is a multi-step process that requires careful control over reaction conditions to maintain high yield and enantiomeric excess. The validated pathway proceeds via three key transformations starting from the commercially available chiral precursor, (S)-3-hydroxymorpholine.

Caption: Overall synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis.

Q1: Why is (S)-3-hydroxymorpholine the recommended starting material? A1: Starting with a pre-existing chiral center of the correct configuration, (S)-3-hydroxymorpholine, is the most efficient strategy. It avoids the need for asymmetric synthesis or chiral resolution later in the sequence, which can be costly and lower the overall yield on a large scale.

Q2: Is a mesylate leaving group better than a tosylate for this synthesis? A2: Both methanesulfonyl (mesyl, Ms) and p-toluenesulfonyl (tosyl, Ts) groups are excellent leaving groups for S_N2 reactions.[1][2] For scale-up, the choice often comes down to practical considerations:

-

Molecular Weight: Methanesulfonyl chloride (MsCl) has a lower molecular weight than p-toluenesulfonyl chloride (TsCl), which improves process mass intensity (PMI).

-

Crystallinity: Tosylated intermediates are often more crystalline than their mesylated counterparts, which can be an advantage for purification by recrystallization. For this specific substrate, the mesylate is generally preferred due to better atom economy, though both are effective.

Q3: What are the primary safety concerns when scaling up this process? A3: The most significant hazard is the use of sodium or potassium cyanide in Step 3. Cyanide salts are highly toxic. A rigorous safety protocol is mandatory, including:

-

Handling: Use in a well-ventilated fume hood or enclosed reactor system.

-

Quenching: The reaction must be quenched carefully to destroy residual cyanide. An oxidative quench using bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions is standard procedure.

-

Waste Disposal: All aqueous waste containing cyanide must be treated before disposal according to institutional and environmental regulations.[3]

Q4: How critical is solvent choice in the cyanation step? A4: It is extremely critical. The S_N2 reaction requires a polar aprotic solvent like DMSO or DMF.[4][5] These solvents effectively solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion (CN⁻) highly nucleophilic and reactive.[5] Using protic solvents (like ethanol or water) will solvate the cyanide anion, drastically reducing its nucleophilicity and leading to little or no reaction.[6][7]

III. Troubleshooting Guide by Synthesis Step

This section provides detailed troubleshooting advice in a Q&A format for each stage of the synthesis.

Step 1: N-Boc Protection

| Parameter | Recommended Conditions |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O), 1.1 eq. |

| Base | Triethylamine (TEA) or NaHCO₃, 1.5 eq. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

Q: My Boc-protection reaction is sluggish or incomplete, as shown by TLC. What is the cause? A: Incomplete reaction is often due to two main factors:

-

Insufficient Base: If using a biphasic system with NaHCO₃, vigorous stirring is essential to ensure proper mixing and reaction. If using an organic base like triethylamine (TEA), ensure it is high quality and used in sufficient excess (at least 1.5 equivalents) to neutralize the acid byproduct.

-

Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened one stored under inert gas.

Q: I am seeing a side product on my TLC. What could it be? A: The amino group is significantly more nucleophilic than the hydroxyl group, so O-protection is rare under these conditions.[8] A likely side product is the result of double-Boc protection if the starting material contains impurities. Ensure the purity of your (S)-3-hydroxymorpholine before starting.

Step 2: Mesylation (Activation of Hydroxyl Group)

| Parameter | Recommended Conditions |

| Reagent | Methanesulfonyl chloride (MsCl), 1.2 eq. |

| Base | Pyridine or Triethylamine (TEA), 1.5 eq. |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C |

| Typical Yield | >90% |

Q: The mesylation reaction is not going to completion. How can I drive it forward? A: First, ensure all reagents and the solvent are anhydrous, as water will consume the MsCl. The reaction should be run under an inert atmosphere (N₂ or Argon). If the reaction is still slow after 1-2 hours at 0 °C, you can allow it to warm slowly to room temperature.[9] Using methanesulfonic anhydride (Ms₂O) can sometimes be more effective for stubborn alcohols.

Q: My product is dark-colored and shows an extra spot on TLC corresponding to an elimination product. Why? A: This is a classic troubleshooting issue.

-

Cause: The formation of an alkene via an E2 elimination pathway is a common side reaction, especially if the reaction temperature is too high or if an excessive amount of a non-hindered base like TEA is used.[10] The base can deprotonate the carbon adjacent to the newly formed mesylate.

-

Solution: Maintain a strict temperature of 0 °C or even slightly lower during the addition of MsCl and for the initial reaction period.[11] Using a bulkier base like diisopropylethylamine (DIPEA) or a weaker base like pyridine can also disfavor the E2 pathway.

Q: Does this step affect the stereocenter at C3? A: No. The reaction occurs at the oxygen atom of the hydroxyl group and does not involve breaking the C-O bond. Therefore, the stereochemistry at the C3 position is retained during mesylation.[1][2]

Step 3: Nucleophilic Cyanation

| Parameter | Recommended Conditions |

| Reagent | Sodium Cyanide (NaCN), 1.5 eq. |

| Solvent | Anhydrous DMSO |

| Temperature | 60-80 °C |

| Typical Yield | 70-85% |

Q: My cyanation reaction is very slow or stalls completely. What's wrong? A: This is the most challenging step to scale. Common causes for low reactivity include:

-

Wet Reagents/Solvent: The presence of water will hydrate the cyanide ion, reducing its nucleophilicity. Ensure you are using anhydrous DMSO and that the NaCN is thoroughly dried before use.

-

Poor Solubility: While NaCN has some solubility in DMSO, it is not high. Vigorous stirring is required. On a larger scale, mechanical stirring is necessary.

-

Insufficient Temperature: This reaction requires thermal energy to overcome the activation barrier. A temperature range of 60-80 °C is typically effective. Monitor the reaction by HPLC or GC to find the optimal temperature for your scale.

Q: My product has a low enantiomeric excess (ee). How did I lose chiral purity? A: Loss of stereochemical integrity is a major risk at this stage.

-

Cause: The secondary mesylate is susceptible to undergoing a partial S_N1-type reaction, which proceeds through a planar carbocation intermediate, leading to racemization.[6] This is more likely if the S_N2 reaction is slow or if the temperature is too high.

-

Mechanism: The desired S_N2 pathway proceeds with a complete inversion of stereochemistry at the C3 carbon.[12][13] Any deviation from 100% inversion will result in a loss of ee.

-

Solution: The key is to promote the S_N2 pathway exclusively. Use a high concentration of the cyanide nucleophile (1.5-2.0 eq.) in a polar aprotic solvent (DMSO is ideal) to favor the bimolecular reaction.[14] Avoid excessively high temperatures; find the lowest temperature at which the reaction proceeds at a reasonable rate.

Q: I am getting a significant amount of an elimination byproduct. How can I suppress it? A: The cyanide ion is a reasonably good base, so E2 elimination can compete with S_N2 substitution.

-

Cause: Higher temperatures strongly favor elimination over substitution.

-

Solution: Run the reaction at the lowest possible temperature that affords a practical reaction rate (e.g., start at 60 °C and slowly increase if needed). There is a trade-off between reaction rate and selectivity that must be optimized during scale-up.

Caption: Troubleshooting decision tree for the critical cyanation step.

IV. Experimental Protocols

Protocol 1: Mesylation of (S)-N-Boc-3-hydroxymorpholine (Step 2)

-

Charge a dry, inerted reactor with (S)-N-Boc-3-hydroxymorpholine (1.0 eq.) and anhydrous dichloromethane (DCM, 10 volumes).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq.) dropwise, maintaining the internal temperature below 5 °C.

-

Add methanesulfonyl chloride (1.2 eq.) dropwise over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.

-

Upon completion, slowly add water (5 volumes) to quench the reaction.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (5 volumes), saturated aqueous NaHCO₃ (5 volumes), and brine (5 volumes).[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is typically used directly in the next step without further purification.

Protocol 2: Cyanation and Workup (Step 3)

SAFETY FIRST: This procedure must be performed with strict adherence to safety protocols for handling cyanides.

-

Charge a dry, inerted reactor with dried sodium cyanide (1.5 eq.) and anhydrous DMSO (5 volumes).

-

Heat the stirred suspension to 60 °C.

-

Dissolve the crude (S)-N-Boc-3-mesyloxymorpholine (1.0 eq.) from the previous step in anhydrous DMSO (5 volumes).

-

Add the mesylate solution to the NaCN suspension dropwise over 1 hour.

-

Maintain the reaction temperature at 60-80 °C and stir vigorously for 12-24 hours. Monitor for completion by HPLC.

-

Workup/Quench: Cool the reaction mixture to room temperature. In a separate, well-ventilated area, prepare a quench solution of aqueous sodium hypochlorite (bleach, ~10 volumes) and sodium hydroxide (to maintain pH > 10).

-

Slowly and carefully add the reaction mixture to the vigorously stirred quench solution. The temperature of the quench solution should be monitored and kept below 40 °C. This will oxidize and destroy excess cyanide.

-

After stirring for 2-4 hours, test the aqueous layer for the absence of free cyanide using a validated method (e.g., picrate paper or cyanide test kit).

-

Once free of cyanide, extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether, MTBE) multiple times (3 x 10 volumes).

-

Combine the organic extracts, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Purification and Analysis

-

Purification: The crude this compound is often an oil. Purification at scale via column chromatography can be challenging.

-

Recrystallization: Attempt recrystallization from a solvent system like ethyl acetate/heptane or MTBE/heptane. This is the most scalable method if a crystalline solid can be obtained. Seeding may be required.[15]

-

Flash Chromatography: If recrystallization fails, flash chromatography on silica gel is a viable but less scalable option. A gradient elution of ethyl acetate in hexanes is typically effective.

-

-

Analysis for Chiral Purity:

-

Method: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric excess (ee).[16][17]

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is recommended.[18]

-

Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the (S) and (R) enantiomers.

-

Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / |Area(S) + Area(R)|] * 100.

-

V. References

-

Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

-

nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

-

Ab Initio Study of the SN2 and E2 Mechanisms in the Reaction between the Cyanide Ion and Ethyl Chloride in Dimethyl Sulfoxide Solution. ACS Publications. [Link]

-

The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I). ResearchGate. [Link]

-

Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

-

Crystallization method of Boc-amino acid. Google Patents.

-

Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. ResearchGate. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]

-

How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

-

SN2 reactions and inversion of configuration in compounds with more than one chiral centre. Stack Exchange. [Link]

-

Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

-

Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

-

Purification of strong polar and basic compounds. Reddit. [Link]

-

CYANIDE DETOXIFICATION OF CYANIDATION TAILS AND PROCESS STREAMS. 911 Metallurgist. [Link]

-

Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

-

How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). ResearchGate. [Link]

-

Nucleophilic substitution reactions with cyanide. YouTube. [Link]

-

Will the following SN2 reaction proceed more rapidly in DMSO or H... Pearson. [Link]

-

Does the SN2 reaction change the absolute configuration... Quora. [Link]

-

Halogenoalkanes | Nucleophilic Substitution (with :CN-). A-Level Chemistry. [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

-

Experimental Section. The Royal Society of Chemistry. [Link]

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

-

11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH National Center for Biotechnology Information. [Link]

-

Purification of nitriles. Google Patents.

-

SN2 Reaction (vid 2 of 3) Chirality and Mechanism... YouTube. [Link]

-

N‐Boc‐O‐tosylhydroxylamine. ResearchGate. [Link]

-

Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. [Link]

-

Alcohol to Mesylate using MsCl, base. Organic-Synthesis.com. [Link]

-

Predict stereochemistry in SN1 vs SN2 at a chiral center? YouTube. [Link]

-

Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents.

-

Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. Journal of Biochemical Technology. [Link]

-

Organic Chemistry-4. SlideShare. [Link]

-

Mechanism of Chemical Action and Treatment of Cyanide Poisoning. Defense Technical Information Center. [Link]

-

Preparation of mesylates and tosylates (film). Khan Academy. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. ncei.noaa.gov [ncei.noaa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Will the following SN2 reaction proceed more rapidly in DMSO or H... | Study Prep in Pearson+ [pearson.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. mdpi.com [mdpi.com]

- 18. pravara.com [pravara.com]

Technical Support Center: Synthesis of Substituted Morpholines

Welcome to the technical support hub for the synthesis of substituted morpholines. The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of bioactive molecules.[1] However, its synthesis is not always straightforward and can be fraught with challenges ranging from low yields to complex side reactions and issues with stereocontrol.[2]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common problems encountered by researchers in the field. We will delve into the causality behind these issues and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I getting low yields and significant charring during the acid-catalyzed cyclodehydration of my N-substituted diethanolamine?

Root Cause Analysis: The classic synthesis of N-substituted morpholines involves the dehydration of the corresponding diethanolamine using a strong protic acid, typically concentrated sulfuric acid (H₂SO₄). The mechanism involves the protonation of one hydroxyl group, followed by an intramolecular Sₙ2 reaction by the second hydroxyl group to form the morpholine ring and expel water.

However, the harsh, high-temperature conditions required for this reaction often lead to competing side reactions, such as elimination and polymerization, which result in decomposition and the formation of black, tar-like residues (charring). This is particularly problematic for sensitive or complex substrates.

Troubleshooting Workflow:

Solutions & Mitigation Strategies:

-

Temperature Control: High temperatures accelerate decomposition. Maintain the reaction temperature between 140-160°C and monitor for the onset of charring.

-

Controlled Acid Addition: Add the strong acid slowly and with efficient cooling (e.g., an ice bath) to control the initial exotherm.

-